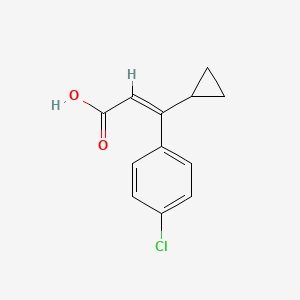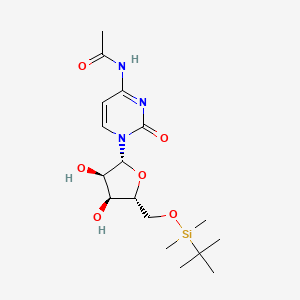
Esterase,organophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esterase, organophosphate is a type of enzyme that catalyzes the hydrolysis of organophosphate esters. Organophosphate compounds are widely used in agriculture as pesticides and insecticides, and they have significant applications in various industries. These compounds are known for their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function, making them effective as insecticides but also potentially toxic to humans and other non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Organophosphate esters are typically synthesized through the esterification of phosphoric acid or thiophosphoric acids with alcohols. The general reaction involves the combination of phosphoric acid (or its derivatives) with an alcohol under acidic or basic conditions to form the ester. Common methods include:
Phosphoric Acid Esterification: This involves reacting phosphoric acid with an alcohol in the presence of a catalyst such as sulfuric acid.
Thiophosphoric Acid Esterification: Similar to the above method but using thiophosphoric acid instead.
Industrial Production Methods
Industrial production of organophosphate esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and purification to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Organophosphate esters undergo various chemical reactions, including:
Hydrolysis: The most common reaction, where the ester bond is cleaved by water, resulting in the formation of phosphoric acid and an alcohol.
Oxidation: Organophosphate esters can be oxidized to form phosphates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and a catalyst such as a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces phosphoric acid and an alcohol.
Oxidation: Results in phosphates and other oxidation products.
Reduction: Yields phosphines and related compounds.
Scientific Research Applications
Esterase, organophosphate has numerous applications in scientific research:
Chemistry: Used in the synthesis of various organophosphate compounds and as a catalyst in organic reactions.
Biology: Studied for its role in the detoxification of organophosphate pesticides and its potential use in bioremediation.
Medicine: Investigated for its potential in treating organophosphate poisoning and as a target for developing antidotes.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The primary mechanism by which esterase, organophosphate exerts its effects is through the hydrolysis of organophosphate esters. This reaction involves the cleavage of the ester bond, resulting in the formation of phosphoric acid and an alcohol. The enzyme’s active site contains a serine residue that forms a covalent bond with the organophosphate, facilitating the hydrolysis reaction. This process is crucial for the detoxification of organophosphate pesticides and the regulation of acetylcholine levels in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Carbamates: Another class of compounds that inhibit acetylcholinesterase but are generally less toxic than organophosphates.
Phosphonates: Similar in structure to organophosphates but contain a carbon-phosphorus bond instead of a phosphorus-oxygen bond.
Phosphates: Simple esters of phosphoric acid, often used as fertilizers and in various industrial applications
Uniqueness
Esterase, organophosphate is unique due to its high specificity for organophosphate esters and its ability to hydrolyze these compounds efficiently. This specificity makes it an essential enzyme for the detoxification of organophosphate pesticides and a valuable tool in bioremediation efforts .
Properties
CAS No. |
117698-12-1 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
0 |
Synonyms |
Esterase,organophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
